Bis(trimethylsilyl) acetylphosphonate
Description
Bis(trimethylsilyl) acetylphosphonate is a silylated organophosphorus compound characterized by its unique steric and electronic properties. For instance, bis(trimethylsilyl) phosphonite (referred to as compound 4 in ) shares structural similarities, synthesized via the reaction of ammoniophosphonite with 1,1,1,3,3,3-hexamethyldisilazane (HMDS) in tetrahydrofuran (THF) under nitrogen at 100–110°C . Its ³¹P NMR chemical shift of 137.6 ppm (in CDCl₃) reflects the electron-withdrawing effect of trimethylsilyl (TMS) groups, which stabilize the phosphorus center and enhance reactivity in nucleophilic substitutions .
The acetylphosphonate derivative likely exhibits comparable behavior, with the acetyl group further modulating reactivity. Such compounds are pivotal in organic synthesis, particularly as intermediates for peptide analogs or metal-chelating agents, due to their hydrolytic stability and ease of functionalization .
Properties
CAS No. |
6838-42-2 |
|---|---|
Molecular Formula |
C8H21O4PSi2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
1-bis(trimethylsilyloxy)phosphorylethanone |
InChI |
InChI=1S/C8H21O4PSi2/c1-8(9)13(10,11-14(2,3)4)12-15(5,6)7/h1-7H3 |
InChI Key |
DFVRXPMMBLUWAB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)P(=O)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction with Trimethylchlorosilane (TMCS)
Acetylphosphonic acid undergoes silylation using TMCS in the presence of a base (e.g., triethylamine or pyridine). The acidic protons on the phosphonic acid group are replaced by trimethylsilyl (TMS) groups:
$$
\text{CH}3\text{C(O)PO(OH)}2 + 2 \, \text{Me}3\text{SiCl} + 2 \, \text{Et}3\text{N} \rightarrow \text{CH}3\text{C(O)PO(OSiMe}3\text{)}2 + 2 \, \text{Et}3\text{NH}^+\text{Cl}^-
$$
Key Conditions :
Hexamethyldisilazane (HMDS)-Mediated Silylation
HMDS offers a milder alternative, generating ammonia as a byproduct. Catalytic TMCS accelerates the reaction:
$$
\text{CH}3\text{C(O)PO(OH)}2 + 2 \, \text{Me}3\text{SiNHSiMe}3 \xrightarrow{\text{Me}3\text{SiCl (cat.)}} \text{CH}3\text{C(O)PO(OSiMe}3\text{)}2 + 2 \, \text{NH}_3
$$
Advantages :
- No acidic byproducts.
- Suitable for heat-sensitive substrates.
Transesterification of Dialkyl Acetylphosphonates
Arbuzov Reaction Followed by Silylation
Diethyl acetylphosphonate is synthesized via the Arbuzov reaction between triethyl phosphite and acetyl chloride:
$$
\text{P(OEt)}3 + \text{CH}3\text{C(O)Cl} \rightarrow \text{CH}3\text{C(O)PO(OEt)}2 + \text{EtCl}
$$
Subsequent transesterification with TMCS replaces ethoxy groups with TMS:
$$
\text{CH}3\text{C(O)PO(OEt)}2 + 4 \, \text{Me}3\text{SiCl} + 4 \, \text{Et}3\text{N} \rightarrow \text{CH}3\text{C(O)PO(OSiMe}3\text{)}2 + 4 \, \text{Et}3\text{NH}^+\text{Cl}^-
$$
Optimization Notes :
Cascade Reactions with Silylated Electrophiles
Lewis Acid-Promoted Sila-Arbuzov Reaction
Bis(trimethylsilyl) phosphonite (BTSP) reacts with acetyl chloride in the presence of ZnI₂ or TMSOTf:
$$
\text{(Me}3\text{SiO)}2\text{PH} + \text{CH}3\text{C(O)Cl} \xrightarrow{\text{ZnI}2} \text{CH}3\text{C(O)PO(OSiMe}3\text{)}_2 + \text{HCl}
$$
Conditions :
Comparative Analysis of Methods
Challenges and Side Reactions
- Byproduct Formation : Chloromethane (from TMCS) and ammonia (from HMDS) require efficient trapping or venting.
- Moisture Sensitivity : Anhydrous conditions are critical to prevent hydrolysis of silyl groups.
- Disproportionation : BTSP may disproportionate under strong Lewis acids, necessitating careful stoichiometry.
Recent Advances
Chemical Reactions Analysis
Types of Reactions: Bis(trimethylsilyl) acetylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or protic solvents, the compound can hydrolyze to form acetylphosphonic acid and trimethylsilanol.
Silylation Reactions: It can act as a silylating agent, transferring trimethylsilyl groups to other molecules.
Common Reagents and Conditions:
Hydrolysis: Water or methanol is commonly used to hydrolyze this compound.
Silylation: Reagents such as hexamethyldisilazane or bis(trimethylsilyl)acetamide are used in silylation reactions.
Major Products Formed:
Hydrolysis: Acetylphosphonic acid and trimethylsilanol.
Silylation: Trimethylsilyl ethers or esters of the target molecules.
Scientific Research Applications
Bis(trimethylsilyl) acetylphosphonate finds applications in various fields, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as a silylating agent.
Biology: Employed in the study of enzyme inhibitors and as a precursor for the synthesis of biologically active molecules.
Medicine: Investigated for its potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of specialty chemicals and as a catalyst in polymerization reactions.
Mechanism of Action
The mechanism of action of bis(trimethylsilyl) acetylphosphonate involves the transfer of trimethylsilyl groups to target molecules. This silylation process can protect reactive functional groups during chemical synthesis, thereby enhancing the stability and reactivity of intermediates. The compound’s ability to act as a silylating agent is attributed to the high reactivity of the trimethylsilyl groups, which readily form bonds with nucleophilic sites on target molecules.
Comparison with Similar Compounds
Key Observations:
- Steric Effects : this compound and its analogs (e.g., compound 4 in ) exhibit significant steric hindrance due to bulky TMS groups, which slow hydrolysis and stabilize intermediates in synthesis . In contrast, trimethyl phosphate () lacks silyl groups, making it more reactive toward nucleophiles but less stable under acidic conditions .
- Oxidation State : The acetylphosphonate (P⁵⁺) differs from tris(trimethylsilyl)phosphine (P³⁻), which is a stronger nucleophile but highly air-sensitive due to the reduced phosphorus center .
- Applications: Silylated phosphonates/phosphonites are preferred in peptide synthesis (e.g., ’s aminophosphonous acid), whereas bis[3-(triethoxysilyl)propyl]tetrasulfide () is utilized as a coupling agent in rubber and polymer industries due to its sulfur bridges .
Spectroscopic and Reactivity Profiles
- ³¹P NMR: The ³¹P chemical shift of bis(trimethylsilyl) phosphonite (137.6 ppm) is distinct from non-silylated phosphonates, which typically resonate between 20–30 ppm for P⁵⁺ compounds. This deshielding reflects the electron-withdrawing nature of TMS groups .
- Hydrolytic Stability : Silylated derivatives resist hydrolysis better than trimethyl phosphate , which rapidly degrades in aqueous media .
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